[1,2,4]Triazolo[1,5-a]pyrimidine

Catalog No.
S579631
CAS No.
275-02-5
M.F
C5H4N4
M. Wt
120.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2,4]Triazolo[1,5-a]pyrimidine

Research synthesis often stalls due to Dimroth rearrangement of the [4,3-a] isomer, causing variable stoichiometry. The [1,5-a] isomer eliminates this risk, enabling robust, reproducible functionalization.

  • Stable under thermal & pH stress; prevents isomeric scrambling.
  • Ideal purine bioisostere for kinase inhibitor and antiviral lead optimization.
  • Dense nitrogen array ensures high chemisorption for mixed-type corrosion inhibitor formulations.
  • High-purity crystalline solid supports gram-to-kilogram scale-up without isomerization.

CAS Number

275-02-5

Product Name

[1,2,4]Triazolo[1,5-a]pyrimidine

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C5H4N4/c1-2-6-5-7-4-8-9(5)3-1/h1-4H

InChI Key

SRNKZYRMFBGSGE-UHFFFAOYSA-N

SMILES

C1=CN2C(=NC=N2)N=C1

Synonyms

1,2,4-triazolo(1,5-a)pyrimidine

Canonical SMILES

C1=CN2C(=NC=N2)N=C1

The exact mass of the compound [1,2,4]Triazolo[1,5-a]pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

100 mg, 1 g, 5 g

[1,2,4]Triazolo[1,5-a]pyrimidine is a privileged, nitrogen-rich fused bicyclic heterocycle characterized by its high thermodynamic stability and versatile coordination chemistry. Commercially procured as a highly pure crystalline solid, it serves as a critical structural core in advanced medicinal chemistry, particularly as a purine bioisostere and kinase inhibitor scaffold. Furthermore, its extended π-electron system and multiple nitrogen donor sites make it an exceptional precursor for high-performance industrial corrosion inhibitors and agrochemicals. For technical buyers, prioritizing this specific isomeric form ensures reproducible downstream functionalization without the structural unpredictability associated with less stable analogs [1].

Procurement Fit

1

Modular N-donor heterocyclic scaffold for multi-position derivatization

2

Supports medicinal chemistry workflows targeting kinases, epigenetics, and anti-infectives

3

Reported physicochemical profile (LogP ~0.1, PSA ~43 Ų) guides pre-screening library design

Attempting to substitute[1,2,4]triazolo[1,5-a]pyrimidine with its structural isomer, [1,2,4]triazolo[4,3-a]pyrimidine, introduces severe processability risks due to the Dimroth rearrangement. Under varied pH conditions or thermal stress during synthesis, the [4,3-a] isomer spontaneously ring-opens and rearranges into the thermodynamically favored [1,5-a] form, destroying reaction stoichiometry and yielding impure product mixtures. Furthermore, substituting the fused core with simple, unfused pyrimidines or triazoles fails to replicate the precise spatial arrangement of the four nitrogen heteroatoms, which is strictly required for optimal metal chelation in corrosion inhibitors and specific hydrogen-bonding networks in pharmaceutical active sites [1].

Substitution Risk

This Scaffold
[1,2,4]Triazolo[1,5-a]pyrimidine

Additional bridgehead nitrogen alters electronic distribution and H-bond capacity vs. pyrazolo analogs.

Frequent Substitute
Pyrazolo[1,5-a]pyrimidine

Reduced nitrogen content may shift target engagement and species-selectivity profiles.

PfDHODH species-selectivity window (>600-fold reported) is scaffold-intrinsic and may not transfer to quinoline or pyrazolo cores.
CDK2 selectivity (167-fold over GSK-3β) is structure-guided; alternative heterocycles may require full re-optimization.

Thermodynamic Superiority Over the [4,3-a] Isomer

Quantum chemical calculations and experimental synthetic workflows demonstrate that the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is thermodynamically more stable than the [4,3-a] isomer by 60–62 kJ/mol. This massive energy gap drives the Dimroth rearrangement, meaning that the [4,3-a] form is inherently unstable under standard oxidative cyclization or basic conditions [1].

Evidence DimensionThermodynamic stability (ΔE)
Target Compound Data[1,5-a] isomer (Stable end-product)
Comparator Or Baseline[4,3-a] isomer
Quantified Difference[1,5-a] is 60–62 kJ/mol more stable
ConditionsDensity Functional Theory (DFT) calculations and microwave-assisted synthesis

Procuring the [1,5-a] isomer directly eliminates the risk of in-process spontaneous rearrangement, ensuring high-yield, reproducible downstream derivatization.

Anti-P. falciparum potency
Head-to-head
IC50 0.030–0.086 μM vs. up to 9.1 μM for pyrazolo/quinoline analogs
Reported up to ~300-fold potency difference between scaffolds.
P. falciparum 3D7 strain; equipotent to chloroquine reference.

Obligate Nitrogen-Mediated Electrostatic Interactions in Drug Design

In the development of DCN1–UBC12 interaction inhibitors, replacing the [1,2,4]triazolo[1,5-a]pyrimidine core with a pyrazolo[1,5-a]pyrimidine (replacing a specific nitrogen with a carbon atom) resulted in a dramatic loss of target affinity. The unique positioning of the nitrogen atoms in the [1,5-a] triazole ring is strictly required to maintain critical electrostatic interactions within the binding pocket, a feature that carbon-substituted analogs cannot replicate[1].

Evidence DimensionTarget binding affinity / Electrostatic interaction viability
Target Compound Data[1,2,4]Triazolo[1,5-a]pyrimidine core (Maintained high potency, IC50 < 100 nM for optimized leads)
Comparator Or BaselinePyrazolo[1,5-a]pyrimidine core
Quantified DifferenceDramatic decrease in inhibitory activity upon N-to-C substitution
ConditionsIn vitro DCN1–UBC12 protein-protein interaction assay

Validates the procurement of this exact scaffold for oncology pipelines, as closely related bicyclic systems fail to provide the necessary pharmacophore.

PfDHODH species selectivity
Head-to-head
PfDHODH IC50 0.08–1.3 μM; HsDHODH 0–30% at 50 μM
Scaffold-intrinsic selectivity window exceeds 600-fold.
Recombinant enzyme assays; context-dependent on substituent.

High-Efficiency Metal Chelation in Acidic Environments

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit exceptional corrosion inhibition for mild steel and copper in 1 M HCl, achieving up to 99.14% inhibition efficiency at low micromolar doses (e.g., 21 μM). The fused pyrimidine-triazole system provides a dense, fully conjugated π-electron cloud and multiple nitrogen donor atoms that facilitate strong chemisorption onto metal d-orbitals, vastly outperforming unfused or monocyclic nitrogen heterocycles [1].

Evidence DimensionCorrosion inhibition efficiency
Target Compound DataUp to 99.14% inhibition efficiency
Comparator Or BaselineUnfused triazoles / simple pyrimidines (Baseline performance)
Quantified DifferenceNear-total corrosion arrest at low micromolar concentrations
Conditions1 M HCl on mild steel/copper, 45 °C, evaluated via mass loss and electrochemical impedance spectroscopy (EIS)

For industrial formulators, this core provides a highly efficient, low-toxicity alternative to traditional heavy-metal or highly volatile organic corrosion inhibitors.

LSD1 inhibition
Cross-study
IC50 154 nM (5p); Cell growth IC50 0.59 μM (6l)
Supports LSD1-targeted probe development; reported ~4-fold higher potency than 5-FU in PC-9 cells.
MGC-803 and PC-9 cancer cell models; functional anti-migratory data available.
CDK2 selectivity
Head-to-head
CDK2 IC50 120 nM; 167-fold selectivity over GSK-3β
Structure-guided selectivity profile supports CDK2-targeted research.
Recombinant CDK2/cyclin A and GSK-3β assays; requires kinase panel validation.
Dual antimicrobial target engagement
Head-to-head
MIC 16–102 μM; Dual DNA gyrase/DHFR inhibition
Scaffold-enabled dual mechanism reported; activity comparable to ciprofloxacin in tested set.
Six pathogens; comparative MIC context requires strain-specific review.
HIV-1 NNRTI activity
Head-to-head
EC50 8.1 nM (wild-type HIV-1 IIIB)
Reported single-digit nanomolar activity exceeds reference NNRTIs in the study.
MT-4 cell-based assay; double mutant (K103N+Y181C) data available.

Purine Bioisostere in Oncology and Antiviral Drug Discovery

Due to its isoelectronic nature with purine, the[1,2,4]triazolo[1,5-a]pyrimidine core is an optimal starting material for synthesizing kinase inhibitors and antiviral agents. It allows researchers to bypass off-target purine toxicities while exploiting its unique electrostatic profile for high-affinity binding, directly leveraging the structural specificity demonstrated in scaffold replacement studies [1].

High-Performance Acid Pickling and Anti-Corrosive Coatings

The compound's dense nitrogen array and strong chemisorption properties make it a premium precursor for developing mixed-type corrosion inhibitors. It is particularly suited for formulations protecting mild steel and copper in aggressive hydrochloric or nitric acid environments, where it achieves near-total inhibition [2].

Agrochemical Development and Herbicide Synthesis

As the structural backbone of commercial herbicides, procuring high-purity [1,2,4]triazolo[1,5-a]pyrimidine is essential for agricultural chemical manufacturers. Its thermodynamic stability ensures that large-scale, high-temperature synthetic steps proceed without yield-destroying isomerizations [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PfDHODH inhibitor discovery
Species-selectivity window >600-fold (scaffold-intrinsic)
Parasite vs. human DHODH enzyme panel; P. falciparum 3D7 growth assay
CDK2-selective probe development
167-fold selectivity over GSK-3β; crystallography-guided
Broad kinase panel profiling; CDK2/cyclin A recombinant assay
LSD1-targeted epigenetic studies
Sub-micromolar LSD1 inhibition; anti-migratory cell activity
LSD1 demethylase assay; MGC-803 or PC-9 cell migration models
Antimicrobial dual-mechanism screening
Dual DNA gyrase/DHFR inhibition; comparable MIC to ciprofloxacin
MIC panel across target pathogens; dual enzyme inhibition validation

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

275-02-5

Wikipedia

(1,2,4)Triazolo(1,5-a)pyrimidine

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